molecular formula C5H6ClN3O B2646650 2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde CAS No. 165114-19-2

2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde

Cat. No.: B2646650
CAS No.: 165114-19-2
M. Wt: 159.57
InChI Key: XGIXFEXYUXMYAL-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde is a versatile and high-value chemical building block designed for advanced research and development. This heteroaromatic aldehyde features a multifunctional imidazole core, integrating a reactive formyl group, a chloro substituent, and an amino group, all on a 1-methyl-imidazole scaffold . This unique structure makes it a critical intermediate in organic synthesis and medicinal chemistry. The primary research value of this compound lies in its application as a precursor for the synthesis of more complex heterocyclic systems and pharmaceutical candidates. The presence of distinct reactive sites allows for sequential and selective functionalization. The aldehyde group is particularly valuable for conducting condensation reactions and forming Schiff bases, which can serve as ligands for metal complexes or as intermediates for heterocyclic ring expansion . Compounds with similar chloro-methylimidazole scaffolds are known to be key intermediates in the development of targeted therapeutic agents . Researchers will find this compound essential for constructing molecular libraries for high-throughput screening in drug discovery programs. Its structural features are commonly associated with molecules that exhibit biological activity, making it a valuable scaffold for developing new enzyme inhibitors or receptor modulators. As with all our fine chemicals, this product is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-5-chloro-3-methylimidazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-9-3(2-10)4(6)8-5(9)7/h2H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIXFEXYUXMYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1N)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-4-chloro-1-methylimidazole with formylating agents can yield the desired carbaldehyde derivative. The reaction conditions often include the use of solvents like toluene or ethanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-amino-4-chloro-1-methyl-1H-imidazole-5-carboxylic acid.

    Reduction: 2-amino-4-chloro-1-methyl-1H-imidazole-5-methanol.

    Substitution: 2-amino-4-substituted-1-methyl-1H-imidazole-5-carbaldehyde.

Scientific Research Applications

Chemical Properties and Structure

The compound features an imidazole ring with several functional groups that confer unique properties:

  • Amino group : Enhances hydrogen bonding capabilities.
  • Chloro group : Increases reactivity and potential for substitution reactions.
  • Methyl group : Influences steric properties.
  • Carbaldehyde group : Provides sites for further chemical modifications.

These structural characteristics make 2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde a valuable building block in synthetic chemistry and biological research.

Chemistry

In synthetic chemistry, this compound serves as a crucial building block for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows for the development of novel derivatives with enhanced properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. Its interaction with active sites of enzymes can modulate metabolic pathways, making it a candidate for therapeutic applications. For example, studies have shown its effectiveness in inhibiting angiotensin-converting enzyme (ACE), which is significant in treating hypertension .

Medicine

Research indicates that this compound exhibits promising antimicrobial and anticancer properties:

  • Antimicrobial Activity : The compound has demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives have shown effective inhibition in disk diffusion assays .
  • Anticancer Potential : It has been explored for its ability to inhibit specific kinases associated with cancer cell proliferation. For example, derivatives have shown promising results in inhibiting BRAF kinase, crucial in certain cancer pathways .

Antimicrobial Studies

In a study by Jain et al., various derivatives were synthesized and evaluated for antimicrobial activity against S. aureus, E. coli, and Bacillus subtilis. The results indicated significant antibacterial potential among certain derivatives .

Anticancer Studies

Yurttas et al. developed novel imidazole derivatives evaluated for antitumor potential using MTT assays against C6 (rat glioma) and HepG2 (human liver) cancer cell lines. The findings demonstrated that some compounds exhibited cytotoxic effects comparable to cisplatin .

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The presence of the chloro and amino groups enhances its binding affinity to the target enzymes, leading to effective inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional and Functional Group Variations

5-Chloro-1-Methyl-1H-Imidazole-4-Carbaldehyde (CID 21657110)
  • Molecular Formula : C₅H₅ClN₂O
  • Key Differences: The aldehyde group is at position 4 instead of 5, and the amino group is absent.
  • Implications : Lower solubility in polar solvents compared to the target compound. Likely differences in reactivity due to aldehyde positioning .
5-Chloro-2-Cyclopropyl-1H-Imidazole-4-Carbaldehyde (CAS 1093261-64-3)
  • Molecular Formula : C₇H₇ClN₂O
  • Key Differences: A cyclopropyl group replaces the methyl group at position 1. The aldehyde is at position 4, and the amino group is absent.
  • Implications : The cyclopropyl group introduces steric hindrance and may enhance metabolic stability in drug design contexts. Higher molecular weight (170.60 g/mol) increases lipophilicity .
5-Chloro-2-(4-Methylphenyl)-1H-Imidazole-4-Carbaldehyde (CID 15099311)
  • Molecular Formula : C₁₁H₉ClN₂O
  • Key Differences: A p-tolyl group substitutes the methyl group at position 2.
  • Implications : Enhanced binding affinity to aromatic receptors in biological systems. Higher molecular weight (220.66 g/mol) may reduce aqueous solubility .

Substituent Chain Length and Lipophilicity

2-Butyl-5-Chloro-1H-Imidazole-4-Carboxaldehyde (CAS 83857-96-9)
  • Molecular Formula : C₈H₁₁ClN₂O
  • Key Differences : A butyl chain replaces the methyl group at position 2.
  • Implications : Increased lipophilicity improves membrane permeability but may reduce solubility. The elongated alkyl chain could alter metabolic pathways .

Aromatic vs. Aliphatic Substituents

1-Benzyl-1H-Imidazole-5-Carboxaldehyde (CAS 85102-99-4)
  • Molecular Formula : C₁₁H₁₀N₂O
  • Key Differences: A benzyl group replaces the methyl group at position 1. The aldehyde remains at position 5, but the amino and chlorine groups are absent.
  • Implications : The benzyl group enhances steric bulk and may improve binding to hydrophobic pockets in proteins. Lacking electron-withdrawing chlorine reduces electrophilicity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Functional Groups
2-Amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde 165114-19-2 C₅H₆ClN₃O 159.57 1-Me, 2-NH₂, 4-Cl, 5-CHO Aldehyde, Amino, Chloro
5-Chloro-1-methyl-1H-imidazole-4-carbaldehyde N/A C₅H₅ClN₂O 144.56 1-Me, 4-Cl, 5-CHO (positional isomer) Aldehyde, Chloro
5-Chloro-2-cyclopropyl-1H-imidazole-4-carbaldehyde 1093261-64-3 C₇H₇ClN₂O 170.60 2-Cyclopropyl, 4-Cl, 5-CHO Aldehyde, Chloro
2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde 83857-96-9 C₈H₁₁ClN₂O 186.64 2-Butyl, 4-Cl, 5-CHO Aldehyde, Chloro
1-Benzyl-1H-imidazole-5-carboxaldehyde 85102-99-4 C₁₁H₁₀N₂O 186.21 1-Benzyl, 5-CHO Aldehyde

Biological Activity

2-Amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring with several functional groups:

  • Amino group : Enhances hydrogen bonding capabilities.
  • Chloro group : Increases reactivity and potential for substitution reactions.
  • Methyl group : Influences steric properties.
  • Carbaldehyde group : Provides sites for further chemical modifications.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the amino and chloro groups allows for effective binding to active sites, potentially inhibiting enzyme activity. This interaction can modulate key metabolic pathways, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. For instance, studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been investigated for its anticancer properties. The mechanism involves the inhibition of specific kinases associated with cancer cell proliferation. For example, derivatives of imidazole compounds have shown promising results in inhibiting BRAF kinase, which is crucial in certain cancer pathways .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit enzymes such as angiotensin-converting enzyme (ACE). A study highlighted several derivatives with IC50 values indicating strong inhibitory effects, suggesting potential use in treating hypertension .

Synthesis and Evaluation Studies

A series of studies have synthesized various derivatives of this compound to evaluate their biological activities:

CompoundActivityIC50 Value
2-amino-4-chloro-1-methylimidazoleACE Inhibition2.24 μM
Chalcone derivativeAntimicrobialEffective against E. coli
Imidazole derivativeBRAF InhibitionIC50 = 9 nM

These studies indicate that modifications to the core structure can enhance biological activity significantly.

Comparative Analysis with Similar Compounds

When compared to related compounds such as 2-amino-4-chloroimidazole or 4-chloro-1-methylimidazole, the presence of the carbaldehyde group in this compound appears to confer unique properties that enhance its binding affinity and biological effectiveness .

Q & A

Q. How can researchers optimize the synthesis of 2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde to minimize byproducts?

Methodological Answer: Synthetic routes for imidazole derivatives often involve cyclization or substitution reactions. Key strategies include:

  • Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during chlorination steps to reduce overhalogenation byproducts.
  • Catalyst selection : Using mild bases (e.g., NaHCO₃) instead of strong bases (e.g., NaOH) to avoid decomposition of the aldehyde group.
  • Purification techniques : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound from structurally similar impurities .

Q. What spectroscopic methods are most reliable for characterizing the aldehyde functionality in this compound?

Methodological Answer:

  • ¹H NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm. Confirm via deuterium exchange (disappearance of the peak upon D₂O addition).
  • IR spectroscopy : A sharp C=O stretch at ~1680–1720 cm⁻¹.
  • Mass spectrometry (MS) : Molecular ion [M+H]⁺ should match the exact mass (C₅H₆ClN₃O: 159.02 g/mol). Use high-resolution MS (HRMS) to distinguish from isobaric impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to potential release of volatile chlorinated byproducts.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous washing to prevent hydrolysis .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

  • Crystallization : Grow crystals in a mixed solvent system (e.g., DCM/hexane) at 4°C to stabilize the preferred tautomer.
  • Data collection : Use a Bruker SMART APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) for high-resolution data.
  • Refinement : Employ SHELXL for structure solution, focusing on the Cl–C and aldehyde group positions. Hydrogen bonding networks (e.g., C–H⋯O) can indicate tautomeric stabilization .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

  • DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model frontier molecular orbitals (FMOs). The LUMO energy of the aldehyde group predicts susceptibility to nucleophilic attack.
  • Solvent effects : Include PCM (Polarizable Continuum Model) to simulate reaction environments (e.g., DMF vs. THF).
  • Kinetic studies : Compare computed activation energies with experimental Arrhenius plots to validate models .

Q. How can researchers address discrepancies in reported melting points for this compound?

Methodological Answer:

  • Purity assessment : Perform DSC (Differential Scanning Calorimetry) with a heating rate of 5°C/min. Impurities broaden melting endotherms.
  • Polymorphism screening : Recrystallize from multiple solvents (e.g., ethanol, acetonitrile) and analyze via PXRD to detect crystalline forms.
  • Literature cross-check : Compare data from peer-reviewed journals (e.g., Acta Crystallographica) over vendor catalogs, which may use less rigorous methods .

Q. What strategies mitigate decomposition during long-term storage of this compound?

Methodological Answer:

  • Storage conditions : Keep under argon at −20°C in amber vials to prevent photodegradation and oxidation.
  • Stabilizers : Add 1% w/w of radical scavengers (e.g., BHT) to inhibit autoxidation of the aldehyde group.
  • Stability monitoring : Use LC-MS every 3 months to quantify degradation products (e.g., carboxylic acid derivatives) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data in different assay systems?

Methodological Answer:

  • Assay validation : Replicate studies using standardized protocols (e.g., NIH/3T3 cell viability assays) to control for variability.
  • Metabolic interference : Test for aldehyde dehydrogenase (ALDH) inhibition, which may artifactually amplify cytotoxicity in mammalian vs. bacterial systems.
  • Structural analogs : Compare data with methylated derivatives (e.g., 1-methylimidazole analogs) to isolate the aldehyde’s role .

Q. Why do computational predictions of solubility conflict with experimental measurements?

Methodological Answer:

  • Force field limitations : Replace generic force fields (e.g., OPLS-AA) with quantum-mechanical/molecular mechanics (QM/MM) for polar groups like aldehydes.
  • Aggregation effects : Perform dynamic light scattering (DLS) to detect nanoaggregates, which reduce apparent solubility.
  • Ionization correction : Adjust pH in simulations to match experimental conditions (e.g., pKa of the amino group ≈ 8.2) .

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